1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
The compound "1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine" belongs to a class of compounds that incorporate chromene and triazole moieties linked to a piperidine ring. These structural elements are frequently found in molecules with significant biological activities, including analgesic, anti-inflammatory, and potential antipsychotic properties. The presence of both chromene and triazole rings suggests a potential for diverse chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related chromene-piperidine derivatives involves various strategies, including cyclization reactions and multi-component synthesis methods. For instance, the piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles is a notable method for creating chromene derivatives under mild conditions (Zhang et al., 2021). Additionally, the use of piperidine as a catalyst in three-component condensation reactions demonstrates its versatility in synthesizing chromene heterocycles and related structures (Kangani et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" often features a planar chromene system, with the piperidine ring adopting a chair conformation. This structural arrangement facilitates specific interactions with biological targets and can influence the compound's pharmacological profile. For example, the crystal structure analysis of similar compounds reveals the presence of hydrogen bonding and π-π interactions, which are crucial for their biological activity (Kotresh et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving chromene and piperidine derivatives are diverse, including cyclization, etherification, hydrazonation, and multi-component reactions. These reactions are instrumental in introducing various functional groups into the chromene core, thereby modulating the chemical properties of the resulting compounds (Zhang et al., 2019).
properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-19-17(21-20-12)13-6-8-22(9-7-13)18(23)15-10-14-4-2-3-5-16(14)24-11-15/h2-5,13,15H,6-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOHDQJWAQLDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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